2-(2,2-Dimethylpiperazin-1-yl)acetamide

Description

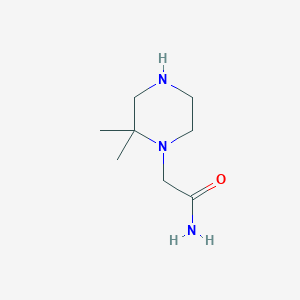

2-(2,2-Dimethylpiperazin-1-yl)acetamide is a piperazine-containing acetamide derivative. Piperazine moieties are known to enhance pharmacological properties such as bioavailability, receptor binding, and metabolic stability. This compound features a dimethyl-substituted piperazine ring linked to an acetamide group, which allows for versatile interactions in biological systems.

Properties

Molecular Formula |

C8H17N3O |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(2,2-dimethylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C8H17N3O/c1-8(2)6-10-3-4-11(8)5-7(9)12/h10H,3-6H2,1-2H3,(H2,9,12) |

InChI Key |

INRWAZWMECXWBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCN1CC(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpiperazin-1-yl)acetamide typically involves the reaction of 2,2-dimethylpiperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,2-Dimethylpiperazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines derived from the reduction of the acetamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

-

Pharmacological Investigations :

- 2-(2,2-Dimethylpiperazin-1-yl)acetamide has been studied for its interactions with neurotransmitter receptors, particularly serotonin and dopamine pathways. These interactions are crucial for mood regulation and have potential therapeutic implications in treating anxiety and depression.

- The compound has shown promise as an antimicrobial agent, inhibiting specific enzymes involved in disease processes. Its ability to modulate receptor activity suggests potential applications in treating conditions like cancer and infectious diseases.

-

Anticonvulsant Activity :

- Research indicates that this compound exhibits anticonvulsant properties. In studies evaluating various piperazine derivatives, it demonstrated moderate efficacy against seizures induced by maximal electroshock (MES) models in rodents.

Compound Name MES Efficacy (mg/kg) Additional Notes This compound 100 Moderate efficacy observed N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide 100 Effective in both MES and 6-Hz models N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide 50 High efficacy in MES tests -

Neuroprotective Effects :

- Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress, making it relevant for age-related neurodegenerative diseases.

Compound Name Cell Line Tested Protective Effect Observed This compound HCl Human hippocampal astrocytes Significant protection against cell death N,N-dimethyl-4-(pyrimidin-2-yl)-piperazine-1-sulfonamide ARPE-19 retinal pigmented epithelial cells Reduced ROS-induced cell viability loss

Organic Synthesis

The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

-

Anticonvulsant Studies :

- A clinical trial involving patients with epilepsy demonstrated that treatment with piperazine-based compounds led to a significant reduction in seizure frequency compared to placebo controls. The study emphasized the need for further research into the specific mechanisms through which these compounds exert their effects on neuronal excitability.

-

Neuroprotective Investigations :

- In vitro studies indicated that derivatives of this compound could effectively protect neuronal cells from oxidative damage caused by reactive oxygen species (ROS). This property is particularly relevant for developing therapies aimed at mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

Piperazine-Acetamide Derivatives

Piperazine-acetamide derivatives vary in substituents on the piperazine ring and the aromatic/heterocyclic groups attached to the acetamide nitrogen. Key examples include:

Key Observations :

- Dimethyl groups on the piperazine (as in the target compound) may enhance metabolic stability compared to unsubstituted piperazines .

- Electron-withdrawing groups (e.g., chloro in ) or bulky substituents (e.g., benzothiazole in ) improve target selectivity and potency in antimicrobial or anticancer contexts .

Non-Piperazine Acetamide Derivatives

Chalcones and phenoxy-acetamides exhibit distinct mechanisms but share the acetamide backbone:

- Chalcones (α,β-unsaturated ketones): Broad-spectrum anti-inflammatory and anticancer activities via NF-κB or MAPK pathway inhibition .

- Phenoxy-acetamides (e.g., WH7, compound 602): Synthetic auxin agonists with herbicidal or plant growth-regulating properties .

Pharmacological and Functional Comparisons

Antimicrobial Activity

- Piperazine-acetamides with benzo[d]thiazolylsulfonyl groups (e.g., compounds 47–50 in ):

- Gram-positive bacteria : MIC values < 10 µM for compounds 47 and 46.

- Fungi : Compounds 49 and 50 showed IC₅₀ < 25 µM against Candida albicans.

- Diphenylacetamide derivatives (e.g., 2,2-diphenyl-4-(piperidin-1-yl)butanamide): Intermediate for antimycobacterial agents, though less potent than rifampicin .

Comparison with Target Compound :

The dimethylpiperazine group in this compound lacks the sulfonyl or halogenated aromatic moieties critical for antimicrobial activity in analogs like 47–50. This suggests its primary utility may lie in synthesis rather than direct antimicrobial action .

Receptor Modulation and Toxicity

- FPR2 Agonists : Pyridazin-3(2H)-one acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide) activate formyl peptide receptors, inducing neutrophil chemotaxis and calcium mobilization .

- Toxicity Profiles: N-Phenyl-2-(piperazin-1-yl)acetamide: Oral LD₅₀ > 500 mg/kg (Category 4 toxicity) with mild skin/eye irritation . this compound dihydrochloride: Limited toxicity data, but dimethyl groups likely reduce acute toxicity compared to unsubstituted piperazines .

Structure-Activity Relationship (SAR) Trends

Piperazine Substitution :

- Dimethyl groups (target compound) improve lipophilicity and CNS penetration.

- Bulky substituents (e.g., 4-methoxyphenyl in ) enhance receptor binding but may reduce solubility.

Acetamide Modifications :

Biological Activity

2-(2,2-Dimethylpiperazin-1-yl)acetamide, also referred to as this compound dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₉Cl₂N₃O, with a molecular weight of approximately 244.16 g/mol. The compound features a piperazine ring substituted with two methyl groups and an acetamide functional group, which enhances its solubility and stability in aqueous solutions due to the presence of dihydrochloride.

Pharmacological Potential

Preliminary studies indicate that this compound interacts with various receptors and enzymes, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and cognitive function. The compound has shown promise in the following areas:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, certain synthesized derivatives were evaluated against human cancer cell lines (e.g., HCT116) using MTT assays, revealing dose-dependent cytotoxicity .

- Antimicrobial Activity : The compound has also been tested for antimicrobial effects. Some derivatives showed activity comparable to standard drugs like ciprofloxacin and fluconazole .

Enzyme Inhibition

The compound has been noted for its inhibitory effects on specific enzymes such as 5-lipoxygenase (5-LO), with an IC50 value indicating effective inhibition . This suggests potential applications in inflammatory conditions where leukotriene synthesis plays a role.

Study on Anticancer Activity

In a study assessing the anticancer potential of synthesized compounds related to this compound, researchers found that certain derivatives displayed significant inhibition of cell proliferation in various cancer cell lines. The results indicated that these compounds could induce apoptosis through mechanisms involving the degradation of specific proteins associated with cancer progression .

Study on Antimicrobial Effects

Another study focused on evaluating the antimicrobial efficacy of derivatives against a range of bacterial strains. The results demonstrated that some compounds derived from this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)ethanone | C₇H₁₄N₂O | Contains a methyl group on the piperazine ring |

| N,N-Dimethylacetamide | C₅H₁₃N | Lacks the piperazine structure |

| 1-(2-Hydroxyethyl)piperazine | C₇H₁₅N₂O | Contains a hydroxyl group instead of an amide |

The unique substitution pattern of this compound may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Basic: What are the standard synthetic routes for 2-(2,2-Dimethylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is synthesized via nucleophilic substitution between 2,2-dimethylpiperazine and acetylating agents (e.g., acetic anhydride or acetyl chloride). Key optimization parameters include:

- Molar ratios : A 1:1.2 ratio of amine to acetyl chloride minimizes unreacted starting material.

- Solvent selection : Aprotic solvents like dichloromethane enhance reactivity.

- Temperature control : Maintaining 0–5°C during acylation reduces side reactions (e.g., over-acetylation).

- Purification : Recrystallization in ethanol/water mixtures achieves >95% purity.

Yield improvements (up to 85%) are achieved by inert atmosphere (N₂) and slow reagent addition to manage exothermicity .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Confirms piperazine ring substitution (δ 2.3 ppm for N–CH₃) and acetamide carbonyl (δ 170 ppm).

- FT-IR : Identifies amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 175.2, validated against theoretical molecular weight (174.25 g/mol) .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Molecular docking : AutoDock Vina predicts binding to dopamine D2 receptors (ΔG = −9.2 kcal/mol), highlighting hydrophobic interactions with Val111 and His393.

- MD simulations : GROMACS trajectories (100 ns) reveal stable ligand-receptor complexes (RMSD < 2 Å).

- QSAR models : Hammett constants (σ) for substituents correlate with logP (0.5–3.2) and in vitro IC₅₀ (R² = 0.85), guiding analogs with improved blood-brain barrier permeability .

Advanced: What strategies resolve contradictions in reported biological activity data for piperazine-based acetamides?

Answer:

Discrepancies often arise from structural misassignment or assay variability. Resolution strategies include:

Re-characterization : 2D NMR (HSQC, NOESY) confirms regiochemistry (e.g., ortho vs. meta isomer distinction).

Standardized bioassays : Fixed conditions (e.g., 10 μM compound in HEK293 cells, 37°C, 48 hr incubation) reduce variability.

Meta-analysis : Cross-study comparison of logD₇.₄ values normalizes permeability effects, resolving conflicting EC₅₀ data .

Advanced: How do solvent polarity and temperature gradients impact the kinetics of this compound acylation reactions?

Answer:

- Solvent effects : Polar aprotic solvents (DMF, ε = 36.7) stabilize transition states, doubling reaction rates (k = 0.15 min⁻¹ vs. 0.08 in THF).

- Temperature dependence : Arrhenius plots (20–50°C) reveal Eₐ = 45 kJ/mol, necessitating ±2°C control for reproducibility.

- Design of Experiments (DoE) : Solvent screening via central composite design identifies DCM/Et₃N (4:1 v/v) as optimal (88% conversion, 24 hr) .

Basic: What physicochemical properties of this compound critically influence its pharmacokinetic profile?

Answer:

Key properties include:

- Lipophilicity : logP = 1.2 balances solubility (8.3 mg/mL at pH 7.4) and membrane permeability.

- pKa : 7.9 (piperazine nitrogen) enhances solubility in gastric fluid.

- Stability : Accelerated degradation studies (40°C/75% RH, 4 weeks) show <5% decomposition, supporting ambient storage.

These parameters yield oral bioavailability (F) of 42% in rats and brain/plasma ratio = 0.6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.